Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine
Overview
Description
Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine is a versatile chemical compound with the molecular formula C15H17FN2 and a molecular weight of 244.31 g/mol . This compound is utilized in various scientific research applications due to its unique structure, which includes a fluorinated aromatic ring and a pyridine moiety .
Scientific Research Applications
Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine is utilized in several scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable amine source, such as ethylamine . The reaction is often carried out under basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Mechanism of Action
The mechanism of action of Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and pyridine moiety allow the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine include other fluorinated aromatic amines and pyridine derivatives . Examples include:
- 4-Fluoro-3-methylphenylamine
- Pyridine-3-carboxaldehyde
- Fluorinated pyridines
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-3-18-15(13-5-4-8-17-10-13)12-6-7-14(16)11(2)9-12/h4-10,15,18H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRANPOOGCOWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=C(C=C1)F)C)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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